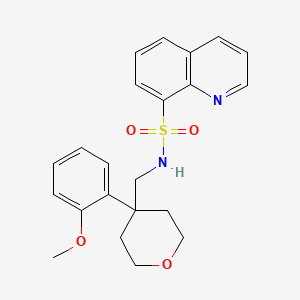
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide, also known by its CAS number 664993-53-7 , is a chemical compound with the following IUPAC name: N-{4-[(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl]amino}carbonyl}phenyl}-2-furamide . It has a molecular weight of 434.49 g/mol .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide is part of a broader class of compounds explored for their potential biological activities. Research into similar structures has revealed a variety of applications, particularly in the synthesis and evaluation of compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity, which is significant for its implications in anti-inflammatory and cancer therapies. For instance, a study on 2,3-diaryl pyrazines and quinoxalines, which share structural features with the mentioned compound, demonstrated selective COX-2 inhibition and significant in vivo activity in models of inflammation. This research suggests the potential of such compounds in developing new anti-inflammatory agents (Singh et al., 2004).
Antibacterial Applications Another avenue of research involves the exploration of quinoxaline derivatives for their antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides showed these compounds to exhibit antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating the potential of such chemical structures in developing new antibiotics (Alavi et al., 2017).
Cancer Research Quinoline derivatives, closely related to the compound , have been studied for their antitumor activities. Research into amsacrine analogs incorporating the quinoline moiety has shown that these compounds possess anticancer activity and the ability to intercalate into DNA, a mechanism that could be leveraged in designing cancer therapeutics (Chilin et al., 2009).
Carbonic Anhydrase Inhibition Furthermore, compounds with the sulfonamide group, akin to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide, have been investigated for their inhibitory activity against carbonic anhydrase enzymes. These enzymes are therapeutic targets for conditions such as glaucoma, epilepsy, and mountain sickness. Studies on polymethoxylated-pyrazoline benzene sulfonamides have revealed their potent inhibitory activity against carbonic anhydrase, highlighting the therapeutic potential of these compounds (Kucukoglu et al., 2016).
Safety and Hazards
- Safety Information : MSDS
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGCGSAMSMFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

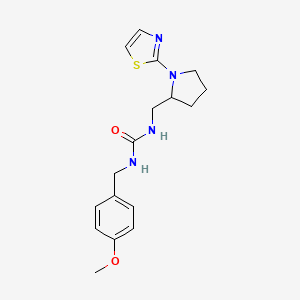
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)
![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)
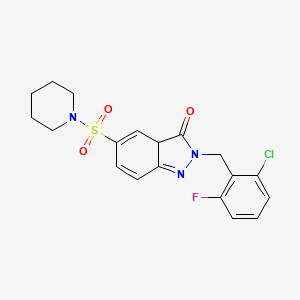
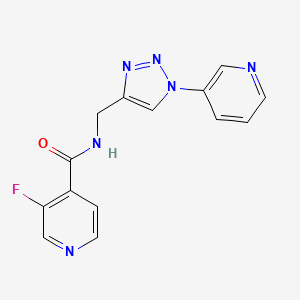
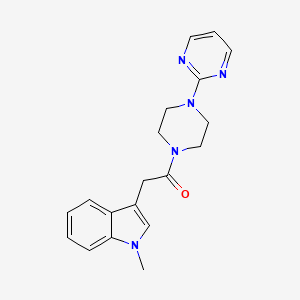

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)
![((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2973573.png)
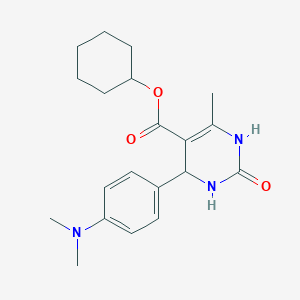
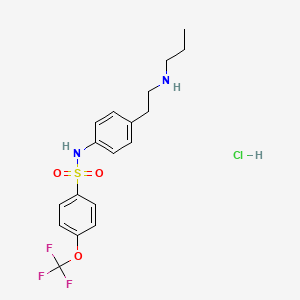

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)